2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound is a structurally complex molecule featuring a tetrahydrobenzothiophene core substituted with a pyridin-3-ylmethyl group and a propanoyl-linked 1,3-dioxoisoindole moiety. Its molecular formula is C₂₇H₂₅N₃O₄S, with a molecular weight of 487.57 g/mol (estimated).
Properties
Molecular Formula |
C26H24N4O4S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C26H24N4O4S/c1-15(30-25(33)17-8-2-3-9-18(17)26(30)34)22(31)29-24-21(19-10-4-5-11-20(19)35-24)23(32)28-14-16-7-6-12-27-13-16/h2-3,6-9,12-13,15H,4-5,10-11,14H2,1H3,(H,28,32)(H,29,31) |
InChI Key |
ADLCRHTVLJEITO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NCC3=CN=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound features a benzothiophene core, which is known for its diverse pharmacological properties. The presence of the isoindole moiety contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 429.38 g/mol.
Anticancer Properties
Recent studies have indicated that compounds containing the benzothiophene scaffold exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study: In Vitro Anticancer Activity
In vitro assays using breast cancer cell lines revealed that the compound exhibited IC50 values in the micromolar range, indicating potent activity against tumor growth. The mechanism of action appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of benzothiophene show promising results against various bacterial strains.
Table 1: Antimicrobial Activity
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Neuroprotective Effects
Compounds similar to this one have been investigated for neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in conditions like Alzheimer’s disease.
Mechanism of Neuroprotection
Research suggests that the compound may exert neuroprotective effects by inhibiting oxidative stress and inflammation in neuronal cells.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the Isoindole Moiety : This can be achieved through cyclization reactions involving appropriate anilines and diketones.
- Acylation Reaction : The introduction of the propanoyl group is performed using acyl chlorides under mild conditions.
- Final Coupling : The final product is obtained through coupling reactions with pyridine derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three analogs (Table 1) and discussed in detail.
Table 1: Structural and Functional Comparison
Structural Analysis
- Core Scaffolds : The target compound’s tetrahydrobenzothiophene core is shared with the furylmethyl analog , while apremilast uses a phthalimide ring. The benzodioxin-containing compound employs a distinct aromatic system, likely altering binding pocket compatibility.
- Substituent Effects: Pyridin-3-ylmethyl vs. Isoindole Dione vs. Sulfone/Solubilizing Groups: Apremilast’s sulfone substituent improves pharmacokinetics, whereas the target compound’s isoindole dione may mimic natural ligands in PDE4 binding .
Bioactivity and Target Implications
- PDE4 Inhibition: Apremilast’s success as a PDE4 inhibitor highlights the therapeutic relevance of isoindole dione derivatives. apremilast’s methoxy groups) may modulate selectivity .
- Bioactivity Clustering : indicates that compounds with shared structural motifs cluster in bioactivity profiles. The target compound’s tetrahydrobenzothiophene and isoindole dione may align it with anti-inflammatory or kinase-inhibiting agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
